Introduction: The Pyrrolidine Scaffold and a Key Synthetic Intermediate
Introduction: The Pyrrolidine Scaffold and a Key Synthetic Intermediate
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-oxopyrrolidine-3-carboxylate
Ethyl 2-oxopyrrolidine-3-carboxylate (CAS No: 36821-26-8) is a heterocyclic compound featuring a five-membered lactam (a cyclic amide) ring, known as a pyrrolidone, substituted with an ethyl carboxylate group at the 3-position.[1] This molecule is a cornerstone in synthetic organic and medicinal chemistry. Its significance stems from the prevalence of the pyrrolidine ring system in a multitude of natural products and pharmaceuticals.[2] The pyrrolidine scaffold offers a three-dimensional geometry that is highly advantageous for achieving specific and high-affinity interactions with biological targets.[2]
This guide provides an in-depth exploration of the core chemical properties of Ethyl 2-oxopyrrolidine-3-carboxylate, focusing on its synthesis, spectroscopic signature, reactivity, and applications, particularly within the context of drug discovery and development. The methodologies and insights presented are grounded in established chemical principles to provide researchers with a reliable and practical framework.
Core Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in synthesis and analysis. These properties serve as the primary identifiers and indicators of purity.
Physicochemical Data
The key physical properties of Ethyl 2-oxopyrrolidine-3-carboxylate are summarized below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 71-75 °C | |
| CAS Number | 36821-26-8 | [1] |
| Storage Temperature | 2-8°C |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data below represents the characteristic spectral features of Ethyl 2-oxopyrrolidine-3-carboxylate.
| Spectroscopy | Characteristic Peaks / Signals |
| ¹H NMR | The proton nuclear magnetic resonance spectrum is a key tool for structural elucidation.[3] While specific shifts can vary slightly based on the solvent, the expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester, along with multiplets for the pyrrolidine ring protons. |
| ¹³C NMR | The carbon spectrum will distinctly show signals for the two carbonyl carbons (lactam and ester), the carbons of the ethyl group, and the three carbons of the pyrrolidine ring. |
| IR Spectroscopy | Infrared spectroscopy is particularly useful for identifying the key functional groups. Expect strong absorption bands corresponding to the C=O stretch of the lactam (around 1695 cm⁻¹) and the C=O stretch of the ester (around 1733 cm⁻¹).[4] A broad peak corresponding to the N-H stretch of the lactam is also characteristic. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.[1] |
Synthesis: The Dieckmann Condensation
The most prominent and efficient synthesis of Ethyl 2-oxopyrrolidine-3-carboxylate is achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[5][6] This reaction is a powerful method for forming five- and six-membered rings.[5][7]
Reaction Mechanism and Rationale
The causality of the Dieckmann condensation hinges on the generation of a stabilized enolate ion which then acts as an intramolecular nucleophile.
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Deprotonation: A strong base, typically sodium ethoxide (NaOEt), is used to abstract an acidic α-proton from one of the ester groups of a suitable starting diester, such as diethyl 3,3'-azanediyldipropanoate. This step is crucial as it generates the nucleophilic enolate.
-
Intramolecular Cyclization: The newly formed enolate attacks the electrophilic carbonyl carbon of the other ester group in a 5-exo-trig cyclization. This forms a five-membered ring and a tetrahedral intermediate.[5]
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide ion and forming the cyclic β-keto ester.
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Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The expelled ethoxide deprotonates this position, driving the reaction to completion. An acidic workup is then required to reprotonate this position and yield the final product.
Caption: Mechanism of the Dieckmann Condensation for pyrrolidone synthesis.
Experimental Protocol: Synthesis via Dieckmann Condensation
This protocol is a self-validating system; successful formation of the product can be confirmed by the spectroscopic methods detailed previously.
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Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reagents: The flask is charged with a solution of the starting diester (e.g., diethyl 3,3'-azanediyldipropanoate) in an anhydrous solvent like toluene or THF.[7]
-
Base Addition: A solution of sodium ethoxide in ethanol or another suitable base is added dropwise to the stirred solution at a controlled temperature. The choice of base and solvent is critical to minimize side reactions.[7]
-
Reaction: The reaction mixture is heated to reflux for several hours to ensure complete cyclization. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction is quenched by careful addition of an aqueous acid (e.g., HCl) until the solution is acidic. This step protonates the enolate to form the final product.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure Ethyl 2-oxopyrrolidine-3-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Ethyl 2-oxopyrrolidine-3-carboxylate arises from its multiple reactive sites: the acidic C3 proton, the ester functionality, and the lactam N-H group.
C3 Alkylation
The proton at the C3 position is flanked by two carbonyl groups, making it acidic and easily removable by a non-nucleophilic base (e.g., sodium hydride or LDA) to form a stabilized enolate. This enolate can then be reacted with various electrophiles, most commonly alkyl halides, in an alkylation reaction.[8] This provides a straightforward route to 3-substituted-2-oxopyrrolidines.
Hydrolysis and Decarboxylation
As a β-keto ester, the molecule can undergo ester hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, 2-oxopyrrolidine-3-carboxylic acid. Upon heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) to yield 2-pyrrolidinone.[9][10] This sequence is a powerful tool for synthesizing pyrrolidones substituted at the 3-position by first performing an alkylation, followed by hydrolysis and decarboxylation.
Caption: Synthetic workflow from alkylation to decarboxylation.
N-Functionalization
The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently reacted with electrophiles. A common transformation is N-protection, for example, using di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected derivative, which can be useful in multi-step syntheses.[11]
Applications in Drug Development
The pyrrolidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Derivatives of Ethyl 2-oxopyrrolidine-3-carboxylate serve as key intermediates in the synthesis of novel therapeutic agents.
-
Anticancer and Antimicrobial Agents: Research has demonstrated that derivatives synthesized from 5-oxopyrrolidine carboxylic acid exhibit promising anticancer activity against cell lines like A549 and potent antimicrobial activity against multidrug-resistant bacteria such as Staphylococcus aureus.[12]
-
Anti-inflammatory and Antiradical Activity: Certain complex pyrrolidine derivatives have shown significant anti-inflammatory activity, in some cases exceeding that of reference drugs like diclofenac sodium.[13] Additionally, antiradical properties have been observed in DPPH assays.[13]
-
Neurological Research: The pyrrolidine scaffold is used to develop antagonists for ionotropic glutamate receptors (iGluRs), which are valuable tools for studying neurological disorders like neuropathic pain and neurodegenerative diseases.[2]
The ability to readily functionalize the pyrrolidine ring at positions 1 (N), 3, and via the ester group makes this starting material an invaluable platform for generating chemical libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
According to GHS classifications, Ethyl 2-oxopyrrolidine-3-carboxylate is considered a hazardous substance.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][14]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.
Conclusion
Ethyl 2-oxopyrrolidine-3-carboxylate is a synthetically versatile and highly valuable building block. Its straightforward synthesis via the Dieckmann condensation and the reactivity of its multiple functional groups provide chemists with a robust platform for creating diverse and complex molecules. Its established role as a precursor to compounds with significant biological activity underscores its importance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
References
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- 2. Ethyl (R)-2-oxopyrrolidine-3-carboxylate | Benchchem [benchchem.com]
- 3. 2-OXO-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER(36821-26-8) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
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- 14. ethyl (2R)-5-oxopyrrolidine-2-carboxylate | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]
